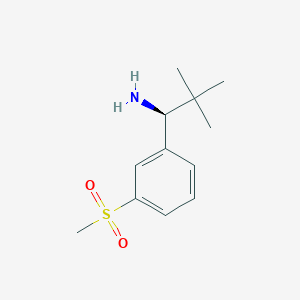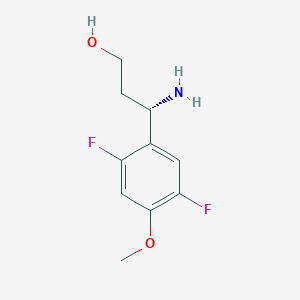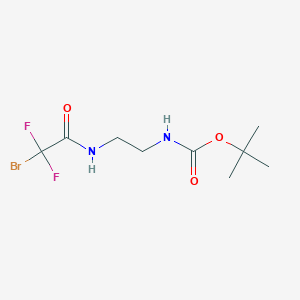
1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethan-1-one is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a fluoro-methylphenyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethan-1-one typically involves the condensation of 4-fluoro-3-methylbenzaldehyde with 2-aminopyrimidine under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: A structural analog with a pyrrolidine ring instead of a pyrimidine ring.
5-(4-Fluorophenyl)-4-(4-methyl-1,4-diazepan-1-yl)thieno(2,3-d)pyrimidine: A compound with a thieno-pyrimidine scaffold.
2-(5-(4-Fluorophenyl)thieno(2,3-d)pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline: A derivative with a tetrahydroisoquinoline moiety.
Uniqueness
1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethan-1-one is unique due to its specific substitution pattern and the presence of both a fluoro-methylphenyl group and a pyrimidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H11FN2O |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
1-[5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl]ethanone |
InChI |
InChI=1S/C13H11FN2O/c1-8-5-10(3-4-12(8)14)11-6-15-13(9(2)17)16-7-11/h3-7H,1-2H3 |
Clé InChI |
RCPVGTGTBAYXCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CN=C(N=C2)C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)

![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)


![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)




![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)

